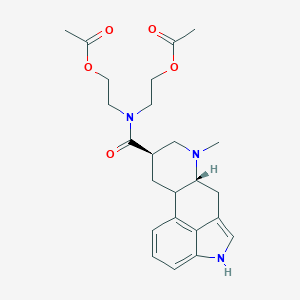![molecular formula C9H13NO B019024 6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) CAS No. 105252-55-9](/img/structure/B19024.png)
6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI), commonly known as ITD-1, is a compound with potential applications in scientific research. The compound belongs to the class of azatricyclo compounds and has a unique structure that makes it a promising candidate for various research applications.
Applications De Recherche Scientifique
ITD-1 has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to have inhibitory effects on the Wnt signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. The Wnt pathway is also implicated in various diseases, including cancer, osteoporosis, and Alzheimer's disease. Therefore, ITD-1 may have potential therapeutic applications in these diseases.
Mécanisme D'action
ITD-1 inhibits the Wnt signaling pathway by binding to the protein Disheveled (Dvl). Dvl is a key regulator of the Wnt pathway and is involved in the activation of downstream signaling molecules. ITD-1 binds to a specific site on Dvl and prevents its interaction with other proteins, thereby inhibiting the Wnt pathway.
Effets Biochimiques Et Physiologiques
ITD-1 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ITD-1 inhibits cell proliferation and induces apoptosis in cancer cells. The compound has also been shown to promote osteogenic differentiation in mesenchymal stem cells, which may have potential applications in the treatment of bone diseases. However, the exact physiological effects of ITD-1 are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
ITD-1 has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized in large quantities. It also has a unique structure that makes it a promising candidate for various research applications. However, there are some limitations to using ITD-1 in lab experiments. The compound is relatively new, and its exact physiological effects and potential toxicity are still unknown. Therefore, further research is needed to fully understand the compound's potential applications and limitations.
Orientations Futures
There are several future directions for research on ITD-1. One potential area of research is the development of ITD-1 derivatives with improved potency and selectivity. Another area of research is the investigation of the compound's potential therapeutic applications in various diseases, including cancer, osteoporosis, and Alzheimer's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and physiological effects. Overall, ITD-1 is a promising compound with potential applications in various scientific research fields, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of ITD-1 involves a multi-step process that starts with the preparation of the intermediate compound, 2-(1-methylethyl)-1,3-diazacyclopentane. This intermediate is then reacted with cyclopentanone in the presence of an acid catalyst to form the final product, ITD-1. The entire synthesis process is complex and requires careful control of reaction conditions to obtain high yields of the final product.
Propriétés
Numéro CAS |
105252-55-9 |
|---|---|
Nom du produit |
6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) |
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
6-propan-2-yl-6-azatricyclo[3.2.0.02,4]heptan-7-one |
InChI |
InChI=1S/C9H13NO/c1-4(2)10-8-6-3-5(6)7(8)9(10)11/h4-8H,3H2,1-2H3 |
Clé InChI |
UCZWQKQIOQTHFP-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2C3CC3C2C1=O |
SMILES canonique |
CC(C)N1C2C3CC3C2C1=O |
Synonymes |
6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



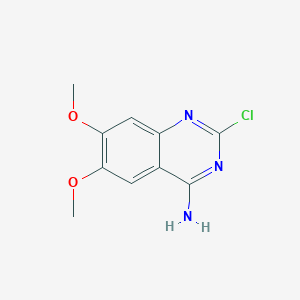
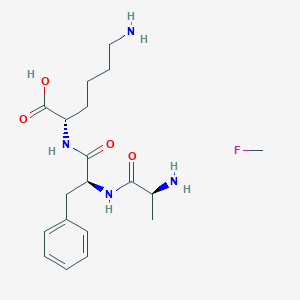
![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)
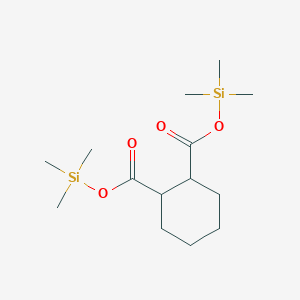

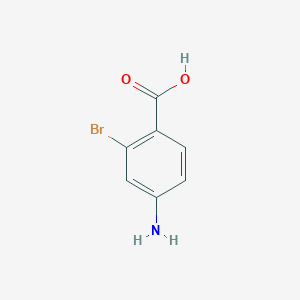
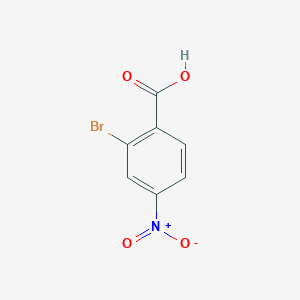
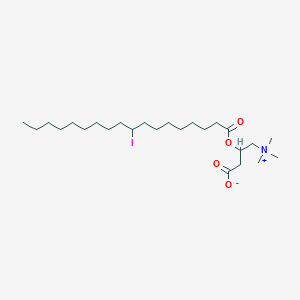
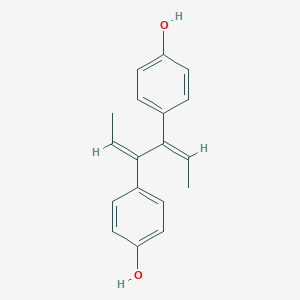
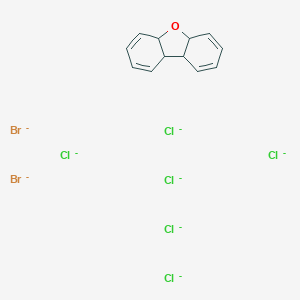
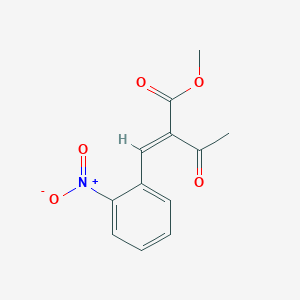

![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)
